2-(Methyl((1-methyl-1H-pyrazol-5-yl)methyl)carbamoyl)cyclohexanecarboxylic acid
Overview
Description
2-(Methyl((1-methyl-1H-pyrazol-5-yl)methyl)carbamoyl)cyclohexanecarboxylic acid is a complex organic compound featuring a pyrazole ring, a cyclohexane ring, and a carboxylic acid functional group
Mechanism of Action
Target of Action
Pyrazole-bearing compounds, which include mfcd04969403, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . They have been evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice .
Mode of Action
A molecular docking study conducted on lm-ptr1, a protein target inLeishmania, justified the better antileishmanial activity of a similar pyrazole compound . This suggests that MFCD04969403 might interact with its targets in a similar manner, leading to changes in the target’s function and subsequent biological effects.
Biochemical Pathways
Given its antileishmanial and antimalarial activities, it can be inferred that the compound interferes with the life cycle of the parasitesLeishmania and Plasmodium .
Result of Action
The result of MFCD04969403’s action is the inhibition of the growth of Leishmania and Plasmodium parasites, as evidenced by its potent antileishmanial and antimalarial activities . This leads to a decrease in the severity of the diseases caused by these parasites.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methyl((1-methyl-1H-pyrazol-5-yl)methyl)carbamoyl)cyclohexanecarboxylic acid typically involves multi-step organic reactionsThe reaction conditions often include the use of solvents like ethyl acetate and reagents such as sodium sulfate for drying .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can significantly enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(Methyl((1-methyl-1H-pyrazol-5-yl)methyl)carbamoyl)cyclohexanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the compound to simpler forms or alter its functional groups.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce simpler hydrocarbons .
Scientific Research Applications
2-(Methyl((1-methyl-1H-pyrazol-5-yl)methyl)carbamoyl)cyclohexanecarboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: It can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with unique properties
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives and cyclohexane carboxylic acids, such as:
- 2-(Methyl((1-methyl-1H-pyrazol-3-yl)methyl)carbamoyl)cyclohexanecarboxylic acid
- 2-(Methyl((1-methyl-1H-pyrazol-4-yl)methyl)carbamoyl)cyclohexanecarboxylic acid .
Uniqueness
What sets 2-(Methyl((1-methyl-1H-pyrazol-5-yl)methyl)carbamoyl)cyclohexanecarboxylic acid apart is its specific substitution pattern on the pyrazole ring, which can influence its reactivity and biological activity. This unique structure may confer distinct properties, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
2-[methyl-[(2-methylpyrazol-3-yl)methyl]carbamoyl]cyclohexane-1-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O3/c1-16(9-10-7-8-15-17(10)2)13(18)11-5-3-4-6-12(11)14(19)20/h7-8,11-12H,3-6,9H2,1-2H3,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSBKGRYQOYTEGU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)CN(C)C(=O)C2CCCCC2C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.